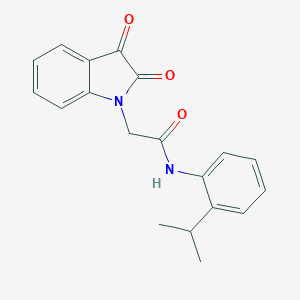
4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant interest in scientific research due to its potential applications in various fields of study, including medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes or proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide has various biochemical and physiological effects. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and antiviral properties. In addition, it has been shown to have potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide in lab experiments is its potential for use in various fields of study, including medicinal chemistry, materials science, and organic electronics. In addition, it has been shown to exhibit potent biological activity against various targets. However, one of the limitations of using this compound is the lack of information regarding its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the study of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide. In medicinal chemistry, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. In materials science, future studies could focus on its potential use in the development of organic electronics with improved efficiency and stability. In addition, further studies are needed to investigate its toxicity and safety profile, which could facilitate its use in various applications.
Synthesemethoden
The synthesis of 4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide can be achieved through various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. In the Suzuki coupling method, 4,5-dibromo-2-thiophenecarboxylic acid is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield the desired compound. The Sonogashira coupling method involves the reaction of 4,5-dibromo-2-thiophenecarboxylic acid with 4-fluorophenylacetylene in the presence of a palladium catalyst and a base. The Stille coupling method is similar to the Suzuki coupling method, but it involves the use of a stannane reagent instead of a boronic acid reagent.
Wissenschaftliche Forschungsanwendungen
4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of study. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been explored for its potential use in organic electronics, such as organic solar cells and organic field-effect transistors. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C11H6Br2FNOS |
|---|---|
Molekulargewicht |
379.04 g/mol |
IUPAC-Name |
4,5-dibromo-N-(4-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2FNOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16) |
InChI-Schlüssel |
BMSFBEBOYAKMAY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)